REACTION_CXSMILES
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CC(C)([O-])C.[K+].[CH3:7][CH:8]([C:14](=O)[CH3:15])[C:9](OCC)=[O:10].[NH2:17][C:18]([NH2:20])=[S:19]>O1CCCC1.C(O)C>[CH3:7][C:8]1[C:9](=[O:10])[NH:17][C:18](=[S:19])[NH:20][C:14]=1[CH3:15] |f:0.1|
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Name
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Quantity
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15.71 g
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Type
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reactant
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Smiles
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CC(C)([O-])C.[K+]
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Name
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|
Quantity
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20 g
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Type
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reactant
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Smiles
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CC(C(=O)OCC)C(C)=O
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Name
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Quantity
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10.55 g
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Type
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reactant
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Smiles
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NC(=S)N
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Name
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|
Quantity
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200 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
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Quantity
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150 mL
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Type
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solvent
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Smiles
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C(C)O
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The resulting mixture was refluxed for 15 minutes
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Duration
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15 min
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Type
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FILTRATION
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Details
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The formed precipitate was collected by filtration
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Type
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WASH
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Details
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washed with tetrahydrofuran (200 mL)
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Type
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DISSOLUTION
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Details
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dissolved in water (200 mL)
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Type
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ADDITION
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Details
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Acetic acid (100 mL) was added in to the resulting solution
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Type
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FILTRATION
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Details
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The formed precipitate was collected by filtration
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Type
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CUSTOM
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Details
|
dried
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Name
|
|
Type
|
product
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Smiles
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CC=1C(NC(NC1C)=S)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17 g | |
YIELD: PERCENTYIELD | 78.5% | |
YIELD: CALCULATEDPERCENTYIELD | 77.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |